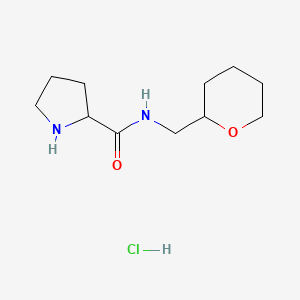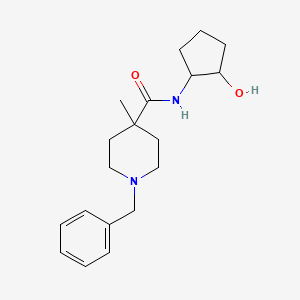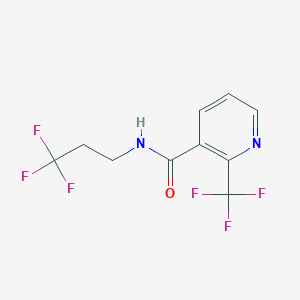![molecular formula C16H22N6O B7643923 N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide is a chemical compound with potential therapeutic applications. It is also known as TAK-659 and belongs to the class of drugs called Bruton's tyrosine kinase inhibitors.
Mécanisme D'action
Bruton's tyrosine kinase is a key enzyme involved in the B-cell receptor signaling pathway. It plays a crucial role in the survival and proliferation of B-cells, which are involved in the immune response. N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase, thereby inhibiting the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the immune response. It has also been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. It has also been found to have good solubility in water and organic solvents, making it easy to work with. However, it has some limitations, such as its relatively short half-life and the need for further optimization to improve its efficacy.
Orientations Futures
There are several future directions for the research on N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide. One direction is to optimize its structure to improve its efficacy and reduce its toxicity. Another direction is to investigate its potential therapeutic applications in other types of cancer and autoimmune diseases. Additionally, further research is needed to understand its mechanism of action and its interaction with other signaling pathways.
Méthodes De Synthèse
The synthesis of N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide involves several steps. The first step involves the reaction of 3-methyl-4-(tetrazol-1-yl)aniline with cyclohexanone in the presence of a base to form 4-(3-methyl-4-(tetrazol-1-yl)anilino)cyclohexanone. The second step involves the reaction of 4-(3-methyl-4-(tetrazol-1-yl)anilino)cyclohexanone with acetic anhydride in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It works by inhibiting the activity of Bruton's tyrosine kinase, which is involved in the survival and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-11-9-15(7-8-16(11)22-10-17-20-21-22)19-14-5-3-13(4-6-14)18-12(2)23/h7-10,13-14,19H,3-6H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLNOOYVNMNSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2CCC(CC2)NC(=O)C)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-N,3-dimethylpiperidin-4-amine](/img/structure/B7643866.png)

![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)

![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)
![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)

![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)